molecular formula C9H17N3 B11728613 N,1-dipropyl-1H-pyrazol-3-amine

N,1-dipropyl-1H-pyrazol-3-amine

Cat. No.: B11728613
M. Wt: 167.25 g/mol
InChI Key: BPHWDTFJQMJQPW-UHFFFAOYSA-N
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Description

N,1-dipropyl-1H-pyrazol-3-amine is an organic compound with the molecular formula C9H17N3. It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms. This compound is known for its applications in various scientific research fields and industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,1-dipropyl-1H-pyrazol-3-amine typically involves the reaction of 3-aminopyrazole with propyl halides under basic conditions. The reaction proceeds via nucleophilic substitution, where the amino group of the pyrazole attacks the carbon atom of the propyl halide, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of large reactors, controlled temperatures, and efficient purification techniques to isolate the compound .

Chemical Reactions Analysis

Types of Reactions

N,1-dipropyl-1H-pyrazol-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives .

Scientific Research Applications

N,1-dipropyl-1H-pyrazol-3-amine has several applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N,1-dipropyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,1-dipropyl-1H-pyrazol-3-amine is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications .

Properties

Molecular Formula

C9H17N3

Molecular Weight

167.25 g/mol

IUPAC Name

N,1-dipropylpyrazol-3-amine

InChI

InChI=1S/C9H17N3/c1-3-6-10-9-5-8-12(11-9)7-4-2/h5,8H,3-4,6-7H2,1-2H3,(H,10,11)

InChI Key

BPHWDTFJQMJQPW-UHFFFAOYSA-N

Canonical SMILES

CCCNC1=NN(C=C1)CCC

Origin of Product

United States

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